molecular formula C11H22N2O3 B6236576 tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate, Mixture of diastereomers CAS No. 1784007-01-7

tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate, Mixture of diastereomers

Cat. No.: B6236576
CAS No.: 1784007-01-7
M. Wt: 230.3
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Description

Tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is a mixture of diastereomers, meaning it consists of two or more stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

  • Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable di- or tri-functional precursor.

  • Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a reaction with formaldehyde or a similar reagent.

  • Amination: The amino group can be introduced through reductive amination of an appropriate ketone or aldehyde.

  • Protection of Amino Group: The amino group is often protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

  • Carbonylation: The carboxylate ester group is introduced through a carbonylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

  • Reduction: The amino group can be reduced to an amine.

  • Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as hydroxide (OH-) or alkoxide (RO-) are often used.

Major Products Formed:

  • Oxidation: Piperidine-4-carboxylic acid

  • Reduction: Piperidine-4-amine

  • Substitution: Various substituted piperidines

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Biology: It can be used as a probe or inhibitor in biological studies to understand the role of piperidine derivatives in biological systems.

Medicine: Piperidine derivatives are often explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

Industry: It is used in the synthesis of various industrial chemicals, including polymers and agrochemicals.

Comparison with Similar Compounds

  • Piperidine-4-carboxylic acid

  • Piperidine-4-amine

  • Piperidine derivatives with different substituents

Uniqueness: Tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups (amino, hydroxymethyl, and carboxylate ester) and its mixture of diastereomers, which can lead to different biological activities and chemical properties compared to other piperidine derivatives.

Biological Activity

Tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate, a compound belonging to the piperidine class, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and applications in drug development.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and an amino group attached to a piperidine ring. Its structure allows for various interactions with biological targets, making it a valuable candidate in pharmacological research.

The biological activity of tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or modulator , influencing various biological pathways. The precise mechanism can vary depending on the context of its application:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
  • Receptor Modulation : It may interact with receptors like muscarinic acetylcholine receptors, which play roles in cell proliferation and apoptosis resistance, particularly in cancer models .

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits notable biological activities:

1. Cancer Therapy

Tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate has shown potential as an anticancer agent. Research indicates that it can induce apoptosis in tumor cell lines, outperforming standard treatments like bleomycin in specific assays . The compound's structure contributes to its efficacy by enhancing binding affinity to target proteins involved in cancer progression.

2. Neurodegenerative Diseases

In the context of Alzheimer's disease, compounds related to this piperidine derivative have demonstrated dual inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes critical for neurotransmitter regulation. This dual action may improve cognitive function by increasing acetylcholine levels in the brain .

3. Antimicrobial Activity

Some studies suggest that derivatives of this compound possess antimicrobial properties, inhibiting the growth of various fungi and bacteria. This activity is attributed to structural features common among biologically active compounds.

Case Studies

Several case studies illustrate the biological activity of tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate:

  • Study on Cancer Cell Lines : In vitro experiments demonstrated that this compound significantly reduced cell viability in FaDu hypopharyngeal tumor cells through apoptosis induction mechanisms .
  • Neuroprotective Effects : A study evaluated the neuroprotective effects against oxidative stress-induced damage in neuronal cell cultures, revealing that the compound enhanced cell survival rates compared to controls .

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate and structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Tert-butyl 4-(4-amino-3-hydroxyphenyl)piperidine-1-carboxylateHydroxy group additionEnhanced anticancer properties
Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylateHydroxy instead of aminoDifferent receptor interactions
N-Boc-4-piperidineacetaldehydeDifferent functional groupsVaried enzyme inhibition profiles

Properties

CAS No.

1784007-01-7

Molecular Formula

C11H22N2O3

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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